

Elucidating the Core Structure of IB-96212: A Technical Guide

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Compound of Interest

Compound Name: **IB-96212 aglycone**

Cat. No.: **B12368317**

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Introduction

IB-96212 is a novel cytotoxic macrolide with a complex and intriguing architecture. Isolated from a marine *Micromonospora*, its potent biological activity against various cancer cell lines has made it a significant subject of study in natural product chemistry and drug discovery.[\[1\]](#)[\[2\]](#) [\[3\]](#) The core of IB-96212 is a 26-membered macrolide ring, a feature that presents considerable challenges and opportunities in its structural elucidation and synthetic chemistry. This technical guide provides an in-depth overview of the methodologies and data interpretation central to deciphering the aglycone structure of IB-96212, presenting a composite of established techniques in the field.

Disclaimer: The quantitative data and specific experimental protocols presented in this document are representative examples based on the general principles of macrolide structure elucidation. The full experimental details from the primary literature on IB-96212 were not accessible at the time of writing.

Physicochemical Properties

The initial characterization of the **IB-96212 aglycone** involves determining its fundamental physicochemical properties. These parameters provide the first clues to the molecule's size and general composition.

Property	Value
Molecular Formula	C42H68O12
Molecular Weight	764.98 g/mol
Appearance	White amorphous powder
Solubility	Soluble in methanol, chloroform; sparingly soluble in water
UV λ max (MeOH)	232 nm

Spectroscopic Data for Structure Elucidation

The structural backbone of the **IB-96212 aglycone** was primarily elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the aglycone. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the connectivity of different structural motifs within the macrolide ring.

Table 2.1: High-Resolution Mass Spectrometry Data

Ion	Observed m/z	Calculated m/z	Mass Error (ppm)	Proposed Molecular Formula
$[M+H]^+$	765.4765	765.4784	-2.5	C42H69O12
$[M+Na]^+$	787.4584	787.4603	-2.4	C42H68NaO12

Table 2.2: Key MS/MS Fragmentation Data for the $[M+H]^+$ Ion

Fragment Ion (m/z)	Neutral Loss	Proposed Fragment Structure
747.4659	H ₂ O	Loss of a hydroxyl group
729.4553	2 x H ₂ O	Loss of two hydroxyl groups
621.3894	C ₈ H ₁₆ O ₂	Cleavage of the side chain
593.3581	C ₁₀ H ₁₈ O ₃	Fragmentation of the macrolide ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of 1D and 2D NMR experiments are required to piece together the complex carbon framework of the **IB-96212 aglycone** and to assign the stereochemistry of its numerous chiral centers.

Table 2.3: Representative ¹H and ¹³C NMR Data for Key Moieties of the **IB-96212 Aglycone** (in CDCl₃)

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH), Multiplicity, J		Key HMBC Correlations	Key COSY Correlations
		(Hz)			
C-1	174.2	-		C-2, C-3	-
C-2	45.1	2.58, dd, 10.5, 4.2		C-1, C-3, C-4	H-3
C-3	72.8	3.95, m		C-2, C-4, C-5	H-2, H-4
C-5	78.1	4.12, d, 9.8		C-4, C-6, C-7	H-6
C-9	135.4	5.88, dd, 15.2, 8.1		C-8, C-10, C-11	H-8, H-10
C-10	128.9	5.62, d, 15.2		C-9, C-11	H-9
C-13	205.3	-		C-12, C-14	-
C-15	98.7	4.89, d, 2.5		C-14, C-16	H-16

Experimental Protocols

Detailed and rigorous experimental procedures are fundamental to obtaining high-quality data for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

A solution of the purified **IB-96212 aglycone** (0.1 mg/mL in methanol) is infused into a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode with a mass range of m/z 100-2000. For MS/MS analysis, the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies to induce fragmentation.

NMR Spectroscopy

All NMR spectra are recorded on a high-field spectrometer (e.g., 600 MHz or higher) using a cryoprobe for enhanced sensitivity. The sample is dissolved in an appropriate deuterated

solvent (e.g., CDCl_3 , CD_3OD). Standard pulse programs are used to acquire the following spectra:

- ^1H NMR: To identify proton environments.
- ^{13}C NMR: To identify carbon environments.
- DEPT-135: To differentiate between CH , CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

Visualizing the Elucidation Process

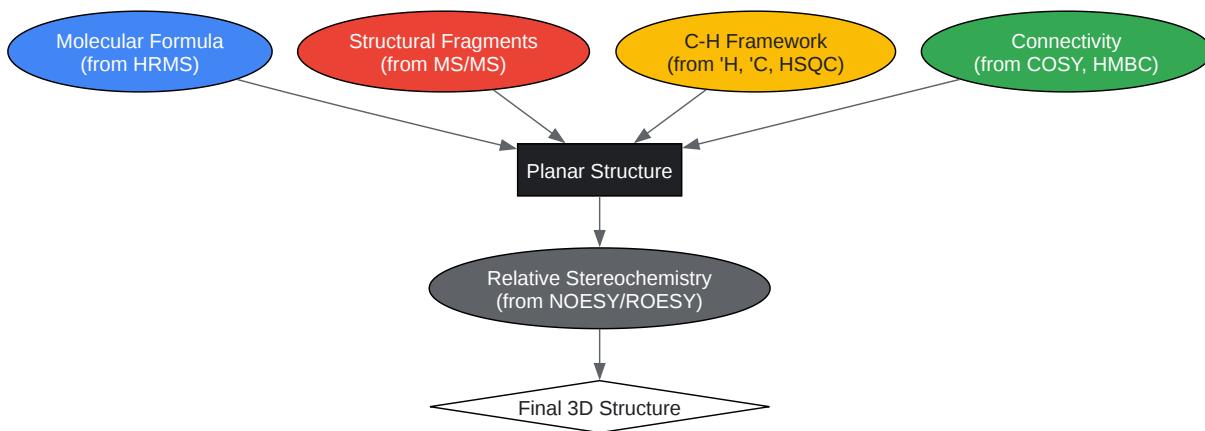
The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, can be visualized to better understand the interplay of different experimental techniques.



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Caption: Workflow for the structure elucidation of the **IB-96212 aglycone**.

The interpretation of the spectroscopic data is a convergent process where different pieces of information are used to build a coherent structural model.

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Caption: Logical relationships in the interpretation of spectroscopic data.

Conclusion

The structural elucidation of the **IB-96212 aglycone** is a complex undertaking that relies on the synergistic application of modern spectroscopic techniques. Through the careful acquisition and meticulous interpretation of mass spectrometry and NMR data, the intricate 26-membered macrolide core can be successfully mapped. This detailed structural information is paramount for future endeavors in the total synthesis of IB-96212, the exploration of its structure-activity relationships, and the development of new and more potent anticancer agents.

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